
ethyl 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of ethyl 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxylate involves multiple steps, typically starting with the preparation of the benzofuran core. The synthetic route may include the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Attachment of the N,N-Diallylsulfamoyl Group: This step involves the reaction of the intermediate compound with diallylsulfamide under appropriate conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or benzamido moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in organic synthesis.
Biology: Due to its potential biological activities, the compound can be studied for its effects on various biological systems, including its anti-tumor, antibacterial, and anti-viral properties.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs for the treatment of diseases such as cancer and viral infections.
Industry: The compound can be used in the development of new materials with specific properties, such as anti-oxidative or antibacterial coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or viral replication, leading to its anti-tumor or anti-viral effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Ethyl 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Benzofuran: The parent compound, which serves as the core structure for many derivatives.
Benzothiophene: A similar compound with a sulfur atom replacing the oxygen in the benzofuran ring, known for its anticancer properties.
Indole Derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Overview of Benzofuran Compounds
Benzofuran derivatives are known for their antitumor , antibacterial , antioxidative , and antiviral properties. The structural diversity of these compounds allows them to interact with various biological targets, making them valuable in pharmaceutical applications .
Synthesis of this compound
The synthesis involves several key steps:
- Formation of the Benzofuran Core : This is typically achieved through cyclization reactions involving phenolic precursors.
- Introduction of the Benzamido Group : Amide coupling reactions are employed to attach the benzamido moiety.
- Attachment of the N,N-Diallylsulfamoyl Group : This final step involves reactions with diallylsulfamide under controlled conditions to yield the target compound.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and viral replication, contributing to its anticancer and antiviral effects.
- Receptor Modulation : It can also bind to receptors that regulate various biochemical pathways, influencing cellular responses .
Antitumor Activity
Research has demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Antibacterial Activity
Benzofuran derivatives have also been evaluated for their antibacterial properties. This compound has shown promising results against several bacterial strains, suggesting potential as a lead compound for antibiotic development.
Antioxidative Properties
The antioxidative capacity of this compound is linked to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This activity is crucial in preventing diseases associated with oxidative stress, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
A detailed examination of recent studies highlights the biological activities associated with this compound:
Properties
IUPAC Name |
ethyl 3-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-4-15-26(16-5-2)33(29,30)18-13-11-17(12-14-18)23(27)25-21-19-9-7-8-10-20(19)32-22(21)24(28)31-6-3/h4-5,7-14H,1-2,6,15-16H2,3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMCIHAYQLDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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